Silane, bis(2-chloroethoxy)methyl-

Description

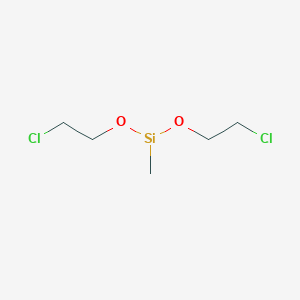

Structure

2D Structure

Properties

InChI |

InChI=1S/C5H11Cl2O2Si/c1-10(8-4-2-6)9-5-3-7/h2-5H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPGCYGWDOEMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](OCCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304749 | |

| Record name | Bis(2-chloroethoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18147-17-6 | |

| Record name | Silane, bis(2-chloroethoxy)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018147176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, bis(2-chloroethoxy)methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-chloroethoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloroethoxy)methylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Silane, Bis 2 Chloroethoxy Methyl

The synthesis of Silane (B1218182), bis(2-chloroethoxy)methyl-, is primarily achieved through the alcoholysis of a suitable chlorosilane precursor with 2-chloroethanol (B45725). This reaction is a standard method for creating alkoxysilanes.

The most direct synthetic route involves the reaction of Methyltrichlorosilane with two equivalents of 2-chloroethanol. The reaction proceeds via nucleophilic substitution at the silicon center, where the oxygen atom of the alcohol displaces a chlorine atom. This process is repeated to substitute two of the three chlorine atoms on the silane. The reaction releases hydrogen chloride (HCl) as a byproduct. wikipedia.orgacs.org

The general reaction can be represented as: CH₃SiCl₃ + 2 HOCH₂CH₂Cl → CH₃Si(OCH₂CH₂Cl)₂Cl + 2 HCl

To drive the reaction to completion and obtain the desired bis(2-chloroethoxy)methylsilane, the HCl byproduct may be removed, for instance, by conducting the reaction in the presence of a tertiary amine base (like pyridine (B92270) or triethylamine) which acts as an HCl scavenger, or by heating the mixture to drive off the gaseous HCl.

Precursor Chemicals

The primary precursors for this synthesis are Methyltrichlorosilane and 2-Chloroethanol.

Methyltrichlorosilane (CH₃SiCl₃): This is a key organosilicon compound used widely as a precursor for siloxane polymers and other silicon-based materials. dakenchem.com It is a volatile, colorless liquid that reacts vigorously with water and alcohols. wikipedia.orgnoaa.gov It is typically produced industrially through the direct process, reacting methyl chloride with silicon metal at high temperatures. silicones.eu

2-Chloroethanol (HOCH₂CH₂Cl): Also known as ethylene (B1197577) chlorohydrin, this is an organic compound that functions as the alcohol component in the synthesis. It is a colorless liquid and is a useful bifunctional molecule, containing both a hydroxyl group and a chloroalkyl group.

Below is a table summarizing the properties of these precursor chemicals.

| Compound Name | Chemical Formula | Molar Mass (g/mol) | Boiling Point (°C) | Key Role |

|---|---|---|---|---|

| Methyltrichlorosilane | CH₃SiCl₃ | 149.47 | 66 | Silicon source with methyl group |

| 2-Chloroethanol | C₂H₅ClO | 80.51 | 128.7 | Provides chloroethoxy groups |

Proposed Reaction Parameters

Based on general procedures for the synthesis of chloroalkoxysilanes, the following table outlines plausible conditions for the laboratory-scale synthesis of the title compound. acs.org

| Parameter | Condition/Value | Purpose |

|---|---|---|

| Reactant Molar Ratio (Silane:Alcohol) | 1 : 2 | To achieve disubstitution on the silicon atom. |

| Solvent | Anhydrous non-polar solvent (e.g., hexane, toluene) | To control reaction concentration and temperature. |

| Temperature | Reflux | To accelerate the reaction rate and help remove HCl gas. |

| HCl Scavenger (Optional) | Tertiary amine (e.g., Pyridine) | To neutralize the HCl byproduct and drive the equilibrium forward. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent reaction of the chlorosilane with atmospheric moisture. |

Catalytic Systems in Silane Functionalization Processes

Based on available scientific literature, there is no specific information regarding catalytic systems for the post-synthesis functionalization of the pre-formed Silane (B1218182), bis(2-chloroethoxy)methyl- . The primary chemical transformation associated with this compound is its synthesis from a chlorosilane and an alcohol.

The synthesis reaction itself—the alcoholysis of Methyltrichlorosilane—is highly favorable due to the high reactivity of the silicon-chlorine bond with nucleophiles like alcohols. wikipedia.orgnoaa.gov This reaction typically proceeds readily to completion without the need for a specific catalyst, especially when reaction conditions are controlled to remove the hydrogen chloride byproduct.

While catalytic systems are crucial in other areas of organosilicon chemistry, such as the iridium-catalyzed C-H bond activation for silylation or the use of various catalysts for the polymerization of siloxanes, these processes are not directly applicable to the functionalization of the title compound as described in the available literature. nih.gov For instance, the synthesis of other organosilicon compounds may employ catalysts like iron(III) chloride and benzoyl peroxide for liquid-phase chlorination reactions to produce precursors like Chloromethyltrichlorosilane. google.com However, these are related to precursor synthesis rather than the functionalization of the final product.

Chemical Reactivity and Transformation Pathways of Silane, Bis 2 Chloroethoxy Methyl

Hydrolytic Stability and Condensation Reactions

The presence of chloroethoxy groups on the silicon atom makes Silane (B1218182), bis(2-chloroethoxy)methyl- sensitive to moisture. evitachem.com Under anhydrous conditions, the compound is stable. However, in the presence of water, it undergoes hydrolysis, a characteristic reaction of alkoxysilanes. evitachem.com This process involves the cleavage of the silicon-oxygen (Si-O) bonds and their replacement with hydroxyl groups (Si-OH), leading to the formation of silanol (B1196071) intermediates and releasing 2-chloroethanol (B45725) as a byproduct. evitachem.comgelest.com

The general mechanism for the hydrolysis of an alkoxysilane can be depicted as follows, and it is catalyzed by either acid or base. gelest.com

Step 1: Hydrolysis CH₃(H)Si(OCH₂CH₂Cl)₂ + 2H₂O → CH₃(H)Si(OH)₂ + 2HOCH₂CH₂Cl

The resulting methylsilanediol is a highly reactive intermediate. gelest.com Silanols, particularly those with multiple hydroxyl groups on a single silicon atom, are generally unstable and readily undergo self-condensation reactions. evitachem.comgelest.com In this subsequent step, the silanol molecules react with each other to form siloxane bonds (Si-O-Si), eliminating water in the process. This condensation leads to the formation of oligomeric and polymeric siloxane networks. evitachem.comresearchgate.net

Step 2: Condensation n CH₃(H)Si(OH)₂ → [-Si(CH₃)(H)-O-]n + nH₂O

The rate and extent of both hydrolysis and condensation are influenced by several factors, including pH, temperature, solvent, and the concentration of the silane. researchgate.netresearchgate.net While hydrolysis of trialkoxysilanes can be rapid (occurring over hours), the subsequent condensation to form stable networks can be a much slower process, sometimes taking weeks at ambient temperatures. researchgate.net The hydrolytic stability of composites can be enhanced by mixing different types of silanes. nih.gov

Reactions with Inorganic Species and Lewis Acids

The interaction of Silane, bis(2-chloroethoxy)methyl- with Lewis acids and other inorganic species can lead to the formation of coordination compounds or trigger ligand redistribution at the silicon center.

While specific studies on the reaction of Silane, bis(2-chloroethoxy)methyl- with titanium(IV) chloride (TiCl₄) or tin(IV) chloride (SnCl₄) are not extensively documented, the general reactivity of alkoxysilanes with strong Lewis acids suggests a likely interaction. Alkoxysilanes can act as Lewis bases, with the oxygen atoms of the alkoxy groups donating electron density to the electron-deficient metal center of the Lewis acid. This can lead to the formation of coordination complexes. csic.es

The reaction of silanes with transition metal complexes can proceed through various pathways, including oxidative addition of the Si-H bond to the metal center. csic.esresearchgate.net In the case of potent Lewis acids like TiCl₄, the interaction may also facilitate the cleavage of the Si-O bond.

Disproportionation is a reaction in which a substance is simultaneously oxidized and reduced, or in the context of silanes, undergoes a redistribution of ligands. For a compound like Silane, bis(2-chloroethoxy)methyl-, this would involve the exchange of its chloroethoxy and hydride ligands with other similar silane molecules in the reaction mixture. Such reactions can be catalyzed and are often driven by the formation of thermodynamically more stable products. google.com

A general process for the disproportionation of silanes can be facilitated by a catalyst system, which may include an ionic salt and a complexing agent, to yield a mixture of silanes with different numbers of substituents. google.com While not specifically documented for Silane, bis(2-chloroethoxy)methyl-, it is plausible that in the presence of a strong Lewis acid catalyst, a redistribution of the chloroethoxy and hydride groups could occur, leading to a mixture of products such as methyl(chloroethoxy)silane, methyltris(2-chloroethoxy)silane, and methylsilane.

Hydrosilylation Reactions and Si-H Bond Reactivity

The silicon-hydride (Si-H) bond is a key functional group that enables the participation of Silane, bis(2-chloroethoxy)methyl- in hydrosilylation reactions.

Hydrosilylation is a fundamental reaction in organosilicon chemistry that involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double bond (alkene) or triple bond (alkyne). wikipedia.orgnih.gov This reaction is typically catalyzed by transition metal complexes, most famously those based on platinum, such as Speier's catalyst (H₂PtCl₆). nih.govyoutube.com

The generally accepted mechanism for many hydrosilylation reactions is the Chalk-Harrod mechanism. wikipedia.orglibretexts.org This process involves:

Oxidative Addition: The Si-H bond of the silane adds to the metal catalyst.

Coordination: The unsaturated organic compound (e.g., alkene) coordinates to the metal center.

Insertion: The alkene inserts into the metal-hydride bond.

Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to release the final alkylsilane product and regenerate the catalyst.

Hydrosilylation of terminal alkenes typically results in the anti-Markovnikov addition product, where the silicon atom attaches to the terminal carbon atom. wikipedia.orgnih.gov The reaction can also be applied to other unsaturated systems like aldehydes and ketones to produce silyl (B83357) ethers. wikipedia.org

Although Silane, bis(2-chloroethoxy)methyl- is not a disiloxane (B77578) itself, its Si-H bond reactivity is analogous to that of hydridosiloxanes used in the synthesis of more complex structures. A key application of hydrosilylation is in the creation of bifunctional molecules. For instance, research has demonstrated protocols for the synthesis of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane (B107390) derivatives. rsc.orgnih.gov

In these syntheses, a starting material containing a Si-H bond, such as 1,1,3,3-tetramethyldisiloxane, undergoes sequential hydrosilylation reactions. rsc.org First, it reacts with one type of unsaturated compound (e.g., an alkyne), followed by a reaction with a second, different unsaturated compound (e.g., an alkene). This methodology allows for the precise and efficient construction of novel disiloxane-based building blocks with two different functional groups, showcasing a high degree of functional group tolerance. rsc.orgnih.gov This illustrates the power of the Si-H bond in creating complex, tailored molecules, a principle directly applicable to the reactivity of Silane, bis(2-chloroethoxy)methyl-.

Chemical Transformations of the Chloroethoxy Functionality

The chloroethoxy groups in Silane, bis(2-chloroethoxy)methyl- represent reactive sites that can be chemically modified to introduce a variety of other functionalities. The carbon-chlorine bond in the 2-chloroethoxy moiety is susceptible to nucleophilic substitution, allowing for the synthesis of a diverse range of new organosilane derivatives. cfmats.com This versatility makes Silane, bis(2-chloroethoxy)methyl- a valuable intermediate in the design of functionalized silicon-based materials.

The primary pathway for the transformation of the chloroethoxy group is through nucleophilic substitution reactions (an SN2-type reaction). youtube.com In these reactions, a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion. A wide array of nucleophiles can be employed, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

For example, reaction with amines can introduce amino functionalities. The synthesis of amino silanes often proceeds through the reaction of a chloroalkylsilane with an amine. cfmats.com By analogy, reacting Silane, bis(2-chloroethoxy)methyl- with a primary or secondary amine would be expected to yield the corresponding aminoethoxy-substituted silane. These amino-functionalized silanes are important as coupling agents and for surface modification.

Similarly, other nucleophiles can be used to introduce different functional groups. Thiolates can be used to introduce sulfur-containing moieties, while alkoxides can be used to synthesize ether-linked derivatives. The use of cyanide as a nucleophile would lead to the formation of a cyanoethoxy-substituted silane, which can be further hydrolyzed to a carboxylic acid.

The table below outlines some of the potential chemical transformations of the chloroethoxy functionality in Silane, bis(2-chloroethoxy)methyl- via nucleophilic substitution.

| Nucleophile | Resulting Functional Group | Potential Application of Product |

|---|---|---|

| Ammonia (NH₃) or Primary/Secondary Amines (RNH₂/R₂NH) | Aminoethoxy (-OCH₂CH₂NH₂ or -OCH₂CH₂NHR/NR₂) | Adhesion promoters, coupling agents, surface modifiers. cfmats.com |

| Hydroxide (B78521) (OH⁻) or Alkoxides (RO⁻) | Hydroxyethoxy (-OCH₂CH₂OH) or Alkoxyethoxy (-OCH₂CH₂OR) | Precursors for polyethers, hydrophilic surface modification. |

| Thiolates (RS⁻) | Thioether (-OCH₂CH₂SR) | Metal scavengers, precursors for cross-linked polymers. |

| Cyanide (CN⁻) | Cyanoethoxy (-OCH₂CH₂CN) | Intermediate for carboxylic acids (via hydrolysis), building block for further organic synthesis. |

| Azide (N₃⁻) | Azidoethoxy (-OCH₂CH₂N₃) | Precursor for amines (via reduction), "click" chemistry reactions. |

In addition to nucleophilic substitution, other transformations might be possible under specific conditions. For instance, elimination reactions could potentially lead to the formation of a vinyl ether functionality, although this would likely require a strong, sterically hindered base. The selective transformation of the chloroethoxy groups in the presence of the reactive Si-H bond would require careful control of reaction conditions to avoid undesired side reactions at the silicon center.

Applications in Advanced Materials Science and Polymer Chemistry

Role as Coupling Agents and Adhesion Promoters

Silane (B1218182) coupling agents are a class of organosilicon compounds that are instrumental in enhancing the performance of composite materials by improving the bond between different phases. sigmaaldrich.comshinetsusilicones.com They act as molecular intermediaries, forming durable chemical bonds with both organic and inorganic materials, which typically have poor adhesion to one another. shinetsusilicones.com

In heterogeneous material systems, such as fiber-reinforced plastics or mineral-filled polymers, the interface between the different components is often the weakest point. Silane, bis(2-chloroethoxy)methyl- facilitates strong interfacial bonding by creating a chemical bridge across this boundary. shinetsusilicones.comevitachem.com By forming covalent bonds with the inorganic filler or reinforcement and ensuring compatibility with the organic polymer matrix, the silane effectively transfers stress from the flexible polymer to the rigid inorganic component. evitachem.com This molecular-level connection replaces weaker van der Waals forces with durable covalent linkages, significantly improving the performance characteristics of the composite, including its resistance to moisture and heat. shinetsusilicones.com

The development of advanced materials often relies on sophisticated formulations to meet specific performance criteria. Innovative formulations may incorporate Silane, bis(2-chloroethoxy)methyl- as a key adhesion promoter. While specific proprietary blends are numerous, the general principle involves using the silane to ensure a strong, permanent bond at the interface of different materials within a composite system. google.com Such formulations are critical in the manufacturing of adhesives, sealants, and protective coatings where long-term durability is essential. sigmaaldrich.comevitachem.com The effectiveness of these formulations is dependent on the silane's ability to chemically react with both the substrate and the primary resin system. adhesivesmag.com

Table 1: Research Findings on Silane, bis(2-chloroethoxy)methyl- in Adhesion

| Application Area | Function | Mechanism of Action | Outcome | Reference |

| Composite Materials | Coupling Agent | Forms covalent siloxane bonds with inorganic fillers and interacts with the organic polymer matrix. | Improved compatibility between fillers and polymer matrix, enhanced mechanical properties. | evitachem.com, shinetsusilicones.com |

| Adhesives & Sealants | Adhesion Promoter | Hydrolyzes to form reactive silanols that bond to hydroxylated inorganic surfaces. | Creates a durable chemical bridge between dissimilar materials, improving bond strength. | evitachem.com, adhesivesmag.com |

| Protective Coatings | Surface Modifier | Modifies the surface of inorganic substrates to improve adhesion with the organic coating resin. | Enhanced durability and resistance to environmental factors. | evitachem.com, sigmaaldrich.com |

Contributions to Polymer Synthesis and Architecture

Beyond its role as an interfacial agent, this silane can also be integrated into the structure of polymers to modify their properties and architecture.

Silane, bis(2-chloroethoxy)methyl- is utilized to modify the surfaces of fillers and fibers, such as glass or minerals, before their incorporation into a polymer matrix. evitachem.com This pretreatment improves the dispersion of the filler within the polymer during processing and enhances the chemical bonding between the filler and the matrix. shinetsusilicones.com This leads to composite materials with superior physical properties compared to those with untreated fillers. evitachem.com The silane can also be added directly to some resin systems, where it can react and become integrated into the polymer network during curing. shinetsusilicones.com

While specific research on Silane, bis(2-chloroethoxy)methyl- for these exact purposes is not extensively detailed, bifunctional silanes are known to serve as crosslinking or end-capping agents. As a crosslinking agent, after hydrolysis, the two reactive silanol (B1196071) groups could potentially react with functional groups on different polymer chains, creating a chemical bridge or "crosslink" between them. This process increases the molecular weight and network density of the polymer, often leading to improved thermal stability and mechanical strength. This function is analogous to other monomers used for crosslinking purposes. powerchemical.comspecialchem.com

As an end-capping agent, the silane could react with the terminus of a polymer chain. This would modify the end-group of the polymer, which can be used to control reactivity, improve stability, or introduce specific surface properties to the finished polymer.

Synthesis of Silane-Based Hyperbranched Polymers

Hyperbranched polymers (HBPs) are highly branched, three-dimensional macromolecules that have garnered significant interest due to their unique properties, such as low viscosity, high solubility, and a high density of terminal functional groups. mdpi.com The synthesis of HBPs often involves the use of multifunctional monomers, and silanes are particularly valuable in creating organic-inorganic hybrid HBPs with enhanced thermal and mechanical properties. mdpi.com

While specific studies detailing the synthesis of hyperbranched polymers using "Silane, bis(2-chloroethoxy)methyl-" as the sole monomer are not extensively documented in publicly available research, its molecular structure lends itself to such applications. As a difunctional silane, it can, in principle, participate in polycondensation reactions. The two chloroethoxy groups can be hydrolyzed to form reactive silanol groups, which can then condense to form siloxane bonds, the backbone of the polymer. The methyl group attached to the silicon atom would remain as a terminal group.

The general approach for synthesizing hyperbranched polymers from AB₂ type monomers (where A and B are reactive groups) can be adapted. In this context, the "Silane, bis(2-chloroethoxy)methyl-" could potentially react with a suitable co-monomer in a controlled manner to build a hyperbranched structure. The reactivity of the chloroethoxy groups would be a critical factor in controlling the degree of branching and the final polymer architecture. acs.org

Table 1: Potential Reaction Parameters for Hyperbranched Polymer Synthesis

| Parameter | Potential Value/Condition | Rationale |

| Monomer | Silane, bis(2-chloroethoxy)methyl- | Provides the difunctional core for branching. |

| Co-monomer | A multifunctional linking agent | To control the branching and final structure. |

| Catalyst | Acid or base | To facilitate the hydrolysis of chloroethoxy groups. |

| Solvent | Anhydrous polar solvent | To ensure miscibility of reactants and prevent premature hydrolysis. |

| Temperature | 50-100 °C | To promote the condensation reaction at a controlled rate. |

This table is illustrative and based on general principles of hyperbranched polymer synthesis, as specific data for this compound is limited.

Plasma Polymerization for Thin Film Formation with Siloxane Bonds

Plasma polymerization is a solvent-free technique used to deposit thin, highly cross-linked polymer films onto various substrates. This method is particularly advantageous for creating protective and functional coatings. Research has identified "Silane, bis(2-chloroethoxy)methyl-" as a suitable monomer for plasma polymerization.

In this process, the silane is introduced into a low-pressure plasma environment. The energetic plasma fragments the monomer molecules, creating reactive species that polymerize on the substrate surface. The resulting film is characterized by a network of siloxane (Si-O-Si) linkages, which impart excellent thermal stability and durability. A patent for a magnetic recording medium describes the use of "Silane, bis(2-chloroethoxy)methyl-" to form a thin, plasma-polymerized film that improves the surface properties of the medium, such as providing a low friction coefficient and corrosion protection.

The chloroethoxy groups in "Silane, bis(2-chloroethoxy)methyl-" can be cleaved in the plasma, and the silicon and oxygen atoms rearrange to form a dense, cross-linked polysiloxane network. The presence of chlorine in the precursor could also lead to the incorporation of chlorine atoms into the film, potentially modifying its surface energy and chemical reactivity.

Role in Specific Polymerization Mechanisms (e.g., Group Transfer Polymerization via Hydrosilylation)

Group transfer polymerization (GTP) is a controlled polymerization technique for acrylic monomers. A key step in some GTP processes involves the in-situ formation of a silyl (B83357) ketene (B1206846) acetal (B89532) initiator through the hydrosilylation of a monomer. Hydrosilylation is the addition of a Si-H bond across a double bond.

"Silane, bis(2-chloroethoxy)methyl-," in its as-is form, does not possess a hydrosilane (Si-H) group and therefore cannot directly participate in hydrosilylation reactions as the hydrosilane component. However, its structural features are relevant to the broader context of silane chemistry in polymerization. For this compound to be involved in a GTP process via hydrosilylation, it would likely need to be chemically modified to introduce a reactive Si-H bond or be used in conjunction with a separate hydrosilane reagent.

The chloroethoxy groups could potentially be replaced through chemical reactions to introduce other functionalities that are more amenable to specific polymerization mechanisms. For instance, reaction with a reducing agent could, in principle, convert the chloroethoxy groups to ethoxy groups and potentially reduce the Si-Cl bond if it were present, but this is a speculative pathway without direct experimental evidence for this specific compound.

Surface Modification Technologies

The ability of silanes to form robust bonds with inorganic surfaces makes them ideal candidates for surface modification agents.

Functionalization of Nanoparticle Surfaces for Enhanced Compatibility

The chloroethoxy groups of the silane can be hydrolyzed to form silanols, which can then condense with hydroxyl groups present on the surface of many nanoparticles (e.g., silica, titania, alumina). This process forms a covalent Si-O-nanoparticle bond, effectively grafting the silane onto the surface. The methyl group and the remaining chloroethoxy group (if hydrolysis is controlled) would then form the new surface functionality of the nanoparticle. The presence of the chloro group could offer a site for further chemical reactions, allowing for the attachment of other molecules.

Table 2: Steps for Nanoparticle Surface Functionalization

| Step | Description | Expected Outcome |

| 1. Hydrolysis | Reaction of Silane, bis(2-chloroethoxy)methyl- with water. | Formation of reactive silanol groups. |

| 2. Condensation | Reaction of silanols with surface hydroxyl groups of nanoparticles. | Covalent grafting of the silane onto the nanoparticle surface. |

| 3. Curing | Optional heat treatment. | To promote further condensation and form a stable coating. |

This table outlines a general procedure for silane-based surface modification.

Modification of Inorganic Fillers (e.g., Clay, Glass Fiber, Silica) for Composite Performance

Similar to nanoparticle functionalization, "Silane, bis(2-chloroethoxy)methyl-" can be considered for the surface treatment of inorganic fillers used in polymer composites. Untreated inorganic fillers often have poor compatibility with organic polymer matrices, leading to weak interfacial adhesion and compromised mechanical properties.

By treating fillers like glass fibers, silica, or clay with this silane, a chemical bridge can be formed between the inorganic filler and the polymer matrix. The hydrolyzed chloroethoxy groups would bond to the filler surface, while the organic methyl group would improve the wetting and compatibility with the polymer matrix. This enhanced interfacial adhesion leads to more efficient stress transfer from the matrix to the filler, resulting in improved mechanical properties of the composite material, such as strength and modulus. researchgate.net

Formation of Metallo-Siloxane Covalent Bonds at Material Interfaces

A key aspect of silane coupling agent chemistry is the formation of metallo-siloxane bonds (M-O-Si), where M represents a metal atom from an inorganic substrate. mdpi.com When "Silane, bis(2-chloroethoxy)methyl-" is applied to a metal or metal oxide surface, its chloroethoxy groups can hydrolyze to silanols. These silanols can then react with surface hydroxyl groups on the metal substrate (M-OH) to form M-O-Si covalent bonds, with the elimination of water.

This reaction is fundamental to the adhesion-promoting properties of silanes on metallic substrates. The formation of a dense layer of metallo-siloxane bonds at the interface creates a durable and water-resistant bond, which is essential for applications such as coatings, adhesives, and sealants on metal surfaces. The stability of these bonds contributes significantly to the long-term performance and corrosion resistance of the material.

Development of Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials represents a frontier in materials science, aiming to create novel substances that synergistically combine the properties of both organic polymers and inorganic components at the nanoscale. These materials often exhibit enhanced thermal stability, mechanical strength, and tailored optical or electronic properties. While extensive research exists on the use of various silane coupling agents in forming these hybrids, specific, detailed research findings on the application of Silane, bis(2-chloroethoxy)methyl- in this area are not extensively documented in publicly available literature.

However, based on the known reactivity of its functional groups, a theoretical framework for its potential application can be proposed. The fundamental principle behind creating these hybrid materials involves the dual reactivity of the silane molecule. The chloroethoxy groups provide an inorganic reactive pathway, while the methyl group represents a stable organic component.

Theoretically, the chloroethoxy groups on Silane, bis(2-chloroethoxy)methyl- can undergo hydrolysis and condensation reactions, which is a cornerstone of the sol-gel process. This process would lead to the formation of a stable inorganic siloxane network (Si-O-Si). Concurrently, the non-hydrolyzable methyl group attached to the silicon atom remains as an integral part of this inorganic network, effectively introducing organic character into the material.

The formation of these hybrid materials can be conceptualized in the following steps:

Hydrolysis: The chloroethoxy groups react with water, leading to the formation of silanol groups (Si-OH) and 2-chloroethanol (B45725) as a byproduct.

Condensation: The newly formed silanol groups can then condense with each other or with other hydroxyl groups present on an inorganic substrate to form stable siloxane bonds. This polycondensation reaction builds the inorganic backbone of the hybrid material.

The presence of the methyl group provides a degree of organic character to the resulting inorganic network, which can influence the final properties of the hybrid material, such as hydrophobicity, flexibility, and compatibility with organic polymers.

Due to the limited specific research data, a detailed account of research findings with quantifiable outcomes for Silane, bis(2-chloroethoxy)methyl- is not possible. However, a hypothetical formulation for a hybrid material utilizing a generic functionalized silane is presented below to illustrate the concept.

Interactive Data Table: Hypothetical Hybrid Material Formulation

Below is a conceptual data table illustrating a potential formulation for a hybrid organic-inorganic coating. This is a representative example and not based on specific experimental data for Silane, bis(2-chloroethoxy)methyl- .

| Component | Role in Hybrid Material | Potential Contribution to Final Properties |

| Silane, bis(2-chloroethoxy)methyl- | Inorganic Network Former and Organic Modifier | Forms the siloxane backbone through hydrolysis and condensation of chloroethoxy groups. The methyl group provides organic character, potentially increasing hydrophobicity and flexibility. |

| Water | Hydrolyzing Agent | Reacts with the chloroethoxy groups to initiate the sol-gel process by forming reactive silanol groups. |

| Acid or Base Catalyst | Catalyst | Controls the rate of hydrolysis and condensation reactions, influencing the final structure of the siloxane network. |

| Organic Polymer Matrix (e.g., Epoxy, Acrylic) | Organic Phase | The silane can act as a coupling agent to improve the adhesion and compatibility between the inorganic phase and the organic polymer matrix. |

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Molecular Structure and Bonding Analysis

Spectroscopy is indispensable for determining the structural arrangement and bonding characteristics of "Silane, bis(2-chloroethoxy)methyl-". Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide atomic-level information about the molecule's framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The structure, CH₃-Si-(O-CH₂-CH₂-Cl)₂, contains three distinct proton environments and three distinct carbon environments, which would result in characteristic signals in the NMR spectra.

Predicted ¹H NMR Data: The ¹H NMR spectrum is expected to show three main signals corresponding to the methyl group attached to the silicon and the two different methylene groups of the chloroethoxy chains.

| Predicted ¹H NMR Data for Silane (B1218182), bis(2-chloroethoxy)methyl- | | :--- | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Assignment | | Protons on Si-CH₃ | 0.1 - 0.5 | Singlet (s) | Si-CH ₃ | | Protons on O-CH₂ | 3.8 - 4.0 | Triplet (t) | Si-O-CH ₂-CH₂-Cl | | Protons on CH₂-Cl | 3.6 - 3.8 | Triplet (t) | Si-O-CH₂-CH ₂-Cl |

Predicted ¹³C NMR Data: The ¹³C NMR spectrum would complement the proton data, providing signals for each unique carbon atom in the molecule.

| Predicted ¹³C NMR Data for Silane, bis(2-chloroethoxy)methyl- | | :--- | Predicted Chemical Shift (δ) (ppm) | Assignment | | Carbon in Si-CH₃ | -5 - 5 | Si-C H₃ | | Carbon in O-CH₂ | 60 - 70 | Si-O-C H₂-CH₂-Cl | | Carbon in CH₂-Cl | 40 - 50 | Si-O-CH₂-C H₂-Cl |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For "Silane, bis(2-chloroethoxy)methyl-", FTIR analysis is critical for confirming the presence of key bonds, including Si-O, C-Cl, Si-C, and C-H evitachem.com.

The analysis of the FTIR spectrum allows for the verification of the compound's synthesis and can also be used to observe chemical changes, such as hydrolysis, in real-time.

Expected Characteristic FTIR Absorption Bands:

| Expected FTIR Data for Silane, bis(2-chloroethoxy)methyl- | | :--- | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | | C-H stretch (in CH₂ and CH₃) | 2850 - 3000 | | Si-O-C stretch (asymmetric) | 1080 - 1100 | | Si-O-C stretch (symmetric) | 930 - 960 | | Si-C stretch | 750 - 850 | | C-Cl stretch | 650 - 750 |

FTIR is also a valuable tool for monitoring the hydrolysis and condensation reactions that alkoxysilanes undergo researchgate.net. The disappearance of the characteristic Si-O-C absorption bands and the concurrent appearance of a broad Si-OH band (around 3200-3700 cm⁻¹) and a Si-O-Si band (around 1000-1100 cm⁻¹) can be tracked to study the reaction kinetics up.ptresearchgate.nettaylorfrancis.com.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound. Gas Chromatography, coupled with Mass Spectrometry, is particularly well-suited for the analysis of volatile compounds like "Silane, bis(2-chloroethoxy)methyl-".

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is used to identify and quantify the components of a sample, making it an ideal method for determining the purity of "Silane, bis(2-chloroethoxy)methyl-" and identifying any byproducts or unreacted starting materials from its synthesis diva-portal.org.

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time—the time it takes for the compound to pass through the column—is a characteristic identifier. After separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge (m/z) ratio of the parent ion and its various fragments.

While a specific experimental mass spectrum for "Silane, bis(2-chloroethoxy)methyl-" is not available, a fragmentation pattern can be predicted based on its molecular structure (Molecular Weight: 202.13 g/mol ) evitachem.com.

Predicted Mass Spectrometry Fragmentation Data:

| Predicted Mass Spectrometry Data for Silane, bis(2-chloroethoxy)methyl- | | :--- | Predicted m/z | Identity of Fragment | | 201/203/205 | [M-H]⁺ | Molecular ion cluster (minus one proton) | | 187/189/191 | [M-CH₃]⁺ | Loss of a methyl group | | 121/123 | [M-OCH₂CH₂Cl]⁺ | Loss of a chloroethoxy group | | 63/65 | [CH₂CH₂Cl]⁺ | Chloroethyl cation |

In Situ and Operando Characterization of Reactions and Processes

In situ and operando spectroscopic methods are advanced analytical approaches that allow researchers to study chemical reactions and processes under actual reaction conditions, providing dynamic information in real-time ethz.chyoutube.com. These techniques are particularly valuable for understanding the mechanisms of silane hydrolysis and condensation, which are fundamental to their application in sol-gel processes and surface modification nih.gov.

Theoretical and Computational Chemistry Studies

Quantum Mechanical and Density Functional Theory (DFT) Investigations of Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For Silane (B1218182), bis(2-chloroethoxy)methyl-, DFT can be used to calculate a variety of molecular properties and reactivity descriptors. These calculations help in understanding how the molecule will behave in different chemical environments.

DFT studies on similar alkoxysilanes have provided valuable frameworks for understanding their reactivity. For instance, investigations into the hydrolysis of alkoxytriorganylsilanes reveal that the reaction mechanism is influenced by a combination of electronic and steric effects, as well as the potential for intramolecular hydrogen bonding. acs.orgfigshare.com In the case of Silane, bis(2-chloroethoxy)methyl-, the presence of the electron-withdrawing chloro groups on the ethoxy ligands is expected to significantly influence the electron density at the silicon center, thereby affecting its susceptibility to nucleophilic attack, a key step in hydrolysis. nih.gov

Computational studies on the reaction of carbon dioxide with siloxy silanes have highlighted the critical role of counterions and solvent molecules in stabilizing transition states. exlibrisgroup.com Similar computational approaches could be applied to model the reactions of Silane, bis(2-chloroethoxy)methyl-, predicting reaction pathways and activation energies for various transformations.

A hypothetical DFT study on Silane, bis(2-chloroethoxy)methyl- would likely involve the calculation of properties such as Mulliken charges on each atom, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the global reactivity descriptors derived from these, such as electronegativity, hardness, and the electrophilicity index. This data would provide a quantitative measure of the molecule's reactivity.

Table 1: Predicted Physicochemical and DFT-Calculated Properties of Silane, bis(2-chloroethoxy)methyl-

| Property | Value | Reference |

| Molecular Formula | C5H11Cl2O2Si | uni.lu |

| Molecular Weight | 202.12 g/mol | uni.lu |

| Monoisotopic Mass | 200.99054 Da | uni.lu |

| Predicted Collision Cross Section (CCS) Values (Ų) | uni.lu | |

| [M+H]+ | 136.7 | uni.lu |

| [M+Na]+ | 144.7 | uni.lu |

| [M-H]- | 136.1 | uni.lu |

Note: The data in this table is based on publicly available information and predictions. More specific DFT-calculated reactivity descriptors would require a dedicated computational study.

Molecular Dynamics Simulations of Polymer Interfacial Interactions

Molecular dynamics (MD) simulations are a powerful technique for studying the behavior of molecules and materials at the atomistic level over time. In the context of Silane, bis(2-chloroethoxy)methyl-, MD simulations are particularly useful for investigating its interactions at the interface with polymeric materials. Such silanes are often used as coupling agents to improve the adhesion between inorganic fillers and organic polymer matrices in composite materials.

A typical MD simulation of Silane, bis(2-chloroethoxy)methyl- at a polymer interface would involve the construction of a simulation box containing a polymer slab and a layer of the silane molecules. The system would then be subjected to a series of energy minimization and equilibration steps, followed by a production run from which various properties can be calculated. These properties include the density profile of the system, the radial distribution functions between different atoms, and the mean squared displacement of the silane molecules. mdpi.com This data can reveal how the silane distributes itself at the interface and how it affects the local polymer dynamics.

The results of such simulations can be used to predict the effectiveness of Silane, bis(2-chloroethoxy)methyl- as a coupling agent for specific polymers. For instance, the binding energy calculated from MD simulations can be correlated with the experimentally measured adhesion strength of the resulting composite material. nus.edu.sgresearchgate.net

Group-Additivity Methods for Predictive Modeling of Molecular Properties

Group-additivity methods, such as the one pioneered by Benson, provide a simple and effective way to estimate the thermochemical properties of molecules, like the standard enthalpy of formation, entropy, and heat capacity. wikipedia.org These methods are based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent chemical groups. nist.govnih.gov

To predict the thermochemical properties of Silane, bis(2-chloroethoxy)methyl- using a group-additivity scheme, one would need the group additivity values (GAVs) for the following groups: C-(Si)(H)3, Si-(C)(O)2, and O-(Si)(C). Additionally, a specific group for the chloroethoxy moiety, C-(O)(C)(H)2 and C-(Cl)(H)2, would be required. While GAVs for many carbon-hydrogen and carbon-hydrogen-oxygen groups are well-established, values for organosilicon compounds, especially those with halogenated functional groups, are less common. nist.govanl.govosti.gov

Recent work has focused on developing and refining GAVs for a wider range of compounds, including organosilanes, by fitting them to high-accuracy quantum chemical calculations. anl.govosti.gov In the absence of experimentally determined GAVs for the specific groups in Silane, bis(2-chloroethoxy)methyl-, they could be derived from a set of reference molecules with known thermochemical properties, calculated using high-level ab initio methods.

The application of group-additivity methods would allow for a quick and reliable estimation of the enthalpy of formation of Silane, bis(2-chloroethoxy)methyl-, which is a fundamental property for understanding its chemical thermodynamics and reaction energetics.

Computational Analysis of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including those involving organosilanes. acs.org For Silane, bis(2-chloroethoxy)methyl-, computational analysis can be used to explore various potential reaction pathways, such as hydrolysis, condensation, and thermal decomposition.

The hydrolysis of alkoxysilanes is a key reaction in many of their applications, particularly in sol-gel processes and as coupling agents. Computational studies on the hydrolysis of similar silanes have shown that the reaction can proceed through different mechanisms depending on the reaction conditions, such as pH. nih.gov For example, under acidic conditions, the reaction is typically initiated by the protonation of an alkoxy group, followed by nucleophilic attack of water on the silicon center. Under basic conditions, the reaction can proceed via a direct nucleophilic attack of a hydroxide (B78521) ion. DFT calculations can be used to map out the potential energy surface for these reactions, identifying the transition states and intermediates, and determining the activation barriers for each step. acs.orgfigshare.com

Similarly, the condensation reactions of the hydrolyzed silane, leading to the formation of siloxane bonds (Si-O-Si), can also be studied computationally. These calculations can provide insights into the factors that control the rate and extent of condensation, such as the steric hindrance of the substituents on the silicon atom and the presence of catalysts.

Furthermore, computational analysis can be used to investigate the thermal stability of Silane, bis(2-chloroethoxy)methyl- and to predict its decomposition pathways. By calculating the bond dissociation energies and modeling potential unimolecular and bimolecular reactions at elevated temperatures, it is possible to identify the most likely decomposition products and the conditions under which decomposition will occur. This information is crucial for the safe handling and processing of the compound.

Emerging Research Frontiers and Future Prospects for Silane, Bis 2 Chloroethoxy Methyl

Development of Advanced Silane-Modified Composites

The development of advanced composites with enhanced mechanical, thermal, and chemical properties is a major goal in material science. Silane (B1218182) coupling agents are critical in this field, acting as molecular bridges to improve the interfacial adhesion between inorganic fillers (like glass, silica, or metal oxides) and organic polymer matrices. labinsights.nlspecialchem.comyoutube.com This improved adhesion leads to composites with superior strength, durability, and performance under both wet and dry conditions. specialchem.comspecialchem.com

For Silane, bis(2-chloroethoxy)methyl-, its structure is well-suited for this role. The chloroethoxy groups can be hydrolyzed to form reactive silanols, which then condense with hydroxyl groups on the surface of inorganic fillers. This creates a covalent link to the filler, while the methyl group and the potential for modifying the chloro-substituent provide compatibility with the polymer matrix. Research in this area focuses on leveraging such silanes to create next-generation composites for demanding sectors like aerospace, automotive, and construction. nih.govmdpi.com The incorporation of silane-modified fibers has been shown to improve the structural stability and mechanical properties of rubber composites, a principle that could be extended by exploring the specific functionalities of Silane, bis(2-chloroethoxy)methyl-. mdpi.com

Table 1: Potential Impact of Silane, bis(2-chloroethoxy)methyl- in Composite Materials

| Property Enhanced | Mechanism of Action | Potential Application |

| Mechanical Strength | Improved stress transfer between filler and matrix via covalent bonding. specialchem.com | Lightweight automotive parts, high-strength construction materials. |

| Adhesion | Formation of siloxane (Si-O-Si) bonds at the inorganic-organic interface. labinsights.nlyoutube.com | Durable coatings, robust adhesives and sealants. specialchem.com |

| Durability & Resistance | Creation of a hydrophobic layer at the interface, preventing moisture ingress. advpolymer.com | Weather-resistant building materials, corrosion-resistant coatings. |

Innovations in Multifunctional Silane Design and Synthesis

The trend in modern material science is moving towards multifunctional materials, and silanes are at the forefront of this movement. nih.gov Researchers are designing and synthesizing novel silanes that incorporate multiple, distinct functional groups within a single molecule. researchgate.net This allows for the creation of materials with a combination of desired properties, such as adhesion promotion, cross-linking capabilities, and surface modification. specialchem.comnih.gov

Silane, bis(2-chloroethoxy)methyl- can be viewed as a versatile precursor in this context. The chlorine atoms on the ethoxy chains are reactive sites that can be substituted through various nucleophilic substitution reactions. This opens up pathways to introduce a wide array of other functional groups (e.g., amines, epoxides, acrylates), effectively transforming the initial molecule into a custom-designed, multifunctional silane. mdpi.com The ability to create hyperbranched polymers (HBPs) from silane monomers is another significant area of innovation, leading to materials with unique properties like lower viscosity and high functionality for use in advanced coatings and sensors. nih.gov The synthesis of such complex molecules is a dynamic field, with new catalytic methods being developed to create specific molecular architectures with high precision. ccspublishing.org.cn

Integration with Nanotechnology and Surface Science for Precision Material Design

Silane coupling agents are indispensable in nanotechnology, where controlling the surface chemistry of nanoparticles is paramount. labinsights.nlnih.gov Unmodified nanoparticles often aggregate due to high surface energy, which limits their effective use. nih.govcfmats.com Silanes functionalize the surface of nanoparticles, improving their dispersion within polymer matrices and creating stable, high-performance nanocomposites. labinsights.nlnih.gov

The process typically involves the hydrolysis of the silane's alkoxy groups and subsequent condensation onto the nanoparticle surface, which is often rich in hydroxyl groups. mdpi.comethz.ch Silane, bis(2-chloroethoxy)methyl- is a candidate for such surface modifications. It could be used to create a stable, functionalized layer on various nanoparticles (e.g., silica, titania, alumina). nih.govresearchgate.net This functionalized layer not only prevents agglomeration but can also introduce new capabilities to the nanoparticle, depending on the nature of the silane's organic groups. acs.org This precision in surface engineering is crucial for applications ranging from advanced coatings and energy harvesting devices to biomedical applications like drug delivery. nih.govacs.org Research has shown that using dual-silane systems can further enhance the performance of nanocomposites by optimizing the dispersion and interfacial bonding. researchgate.net

Exploration of Sustainable and Bio-Inspired Silane Chemistry

There is a significant global push towards sustainable chemistry, which involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com In the realm of silane chemistry, this translates to developing greener synthesis routes, using renewable feedstocks, and creating biodegradable or recyclable materials. youtube.comnih.gov

A key area of this research is bio-inspiration, where scientists look to nature to design new materials. mpg.deyoutube.com For instance, researchers are synthesizing bio-based silane coupling agents from natural and abundant resources like eugenol (B1671780) (from clove oil). These bio-silanes can then be used to create more sustainable composites. While Silane, bis(2-chloroethoxy)methyl- is a synthetic compound, the principles of green chemistry are highly relevant to its future development. Research could focus on developing more energy-efficient synthesis pathways or exploring its use in creating more durable, long-lasting materials, which contributes to sustainability by reducing the need for replacement. youtube.com The ultimate goal is to create a circular economy for chemical products, where waste is minimized and resources are reused. nih.gov

Identification of Unexplored Reaction Pathways and Catalytic Systems

The field of organosilane chemistry is continually expanding through the discovery of new reaction pathways and more efficient catalytic systems. msu.edu Traditional methods for creating organosilicon compounds often required harsh conditions or toxic reagents. ccspublishing.org.cn Modern research focuses on developing milder, more selective, and more sustainable catalytic processes.

Recent advancements include:

Novel Catalysts: There is a strong drive to replace traditional tin-based catalysts with more environmentally benign alternatives. mdpi.com Systems based on nickel, cobalt, palladium, and other transition metals are being explored for a wide range of silane reactions, including cross-coupling, hydrosilylation, and reductions. nih.govoup.comrsc.org

New Reaction Mechanisms: Scientists are exploring innovative ways to activate silanes. This includes photoredox catalysis, which uses visible light to drive reactions, and electrochemical methods. ccspublishing.org.cnresearchgate.net These techniques can enable transformations that are difficult to achieve through traditional thermal methods.

Expanded Reaction Scope: Research is uncovering new ways to use silanes in organic synthesis. For example, Lewis basic salts have been shown to promote the coupling of organosilanes with aromatic electrophiles, providing new routes to complex molecules. nih.gov

The study of Silane, bis(2-chloroethoxy)methyl- within these new catalytic systems could reveal novel reactivity and lead to the development of new synthetic methodologies and materials.

Q & A

Q. What are the key structural and physicochemical properties of bis(2-chloroethoxy)methane critical for experimental handling?

- Methodological Answer : Bis(2-chloroethoxy)methane (CAS 111-91-1) is a chlorinated ether with the molecular formula C₅H₁₀Cl₂O₂ and a molecular weight of 173.04 g/mol . Key properties include:

- Boiling Point : Not explicitly reported, but structurally similar chlorinated ethers (e.g., bis(2-chloroethyl)ether) have boiling points ~180–220°C.

- Stability : Susceptible to hydrolysis under alkaline conditions due to the labile ether and chloroalkoxy groups.

- Volatility : Moderately volatile, requiring sealed storage to prevent evaporation in laboratory settings.

- Structural Features : Central methane group bonded to two 2-chloroethoxy chains, influencing its polarity and solubility in organic solvents.

Experimental Design Tip: Use inert atmospheres (N₂/Ar) during synthesis or handling to minimize degradation .

Q. What analytical methods are recommended for detecting bis(2-chloroethoxy)methane in environmental samples?

- Methodological Answer : The U.S. EPA Method 625.1 (GC/MS) is the gold standard for detecting bis(2-chloroethoxy)methane in water matrices . Key parameters:

Advanced Research Questions

Q. How can researchers resolve inconsistencies in bis(2-chloroethoxy)methane quantification data from environmental matrices?

- Methodological Answer : Contradictions in reported concentrations often stem from:

- Matrix Effects : Humic acids in water interfere with GC/MS ionization. Mitigate via solid-phase extraction (SPE) with C18 cartridges and deuterated internal standards (e.g., bis(2-chloroethoxy)methane-d8) .

- Recovery Variability : EPA studies report recovery rates as low as 30–60% at sub-ppb levels. Optimize extraction pH (neutral to slightly acidic) and spiking protocols .

Case Study: In Ohio River water analyses, false positives were resolved using tandem MS (MS/MS) to distinguish bis(2-chloroethoxy)methane from isobaric interferences .

Q. What are the mechanistic pathways for bis(2-chloroethoxy)methane degradation under varying environmental conditions?

- Methodological Answer : Limited degradation data exist, but analogous chlorinated ethers degrade via:

- Hydrolysis : Dominant in aqueous alkaline environments (pH >9), cleaving ether bonds to form 2-chloroethanol and formaldehyde.

- Photolysis : UV irradiation (254 nm) generates free radicals, leading to dechlorination.

- Microbial Degradation : Sphingomonas spp. oxidize chloroethers under aerobic conditions, but bis(2-chloroethoxy)methane’s persistence suggests recalcitrance .

Research Gap: No peer-reviewed studies explicitly address its biodegradation. Proposed experiments:

Aerobic/anaerobic microcosm assays with ¹⁴C-labeled compound.

Q. How does the structural configuration of bis(2-chloroethoxy)methane influence its interaction with biological systems?

- Methodological Answer : The compound’s electrophilic chloroethoxy groups may alkylate biomolecules (e.g., proteins, DNA).

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity with glutathione transferases (GSTs), key detoxification enzymes.

- In Vitro Assays : Measure cytotoxicity in HepG2 cells via MTT assay, comparing EC₅₀ values to structural analogs (e.g., bis(2-chloroethyl)ether).

Regulatory Context: Classified as a U.S. EPA Priority Pollutant (RCRA Waste Code U024), but no established toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.